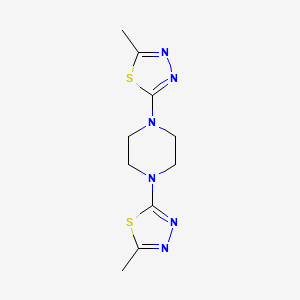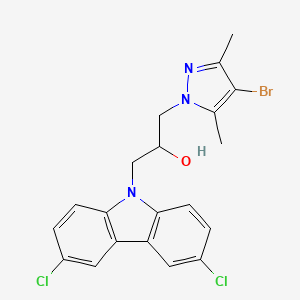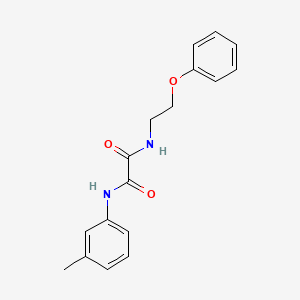
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as Ro 31-8220, is a synthetic chemical compound that belongs to the family of pyrrole derivatives. It was first synthesized by the pharmaceutical company Hoffmann-La Roche in the 1990s and has since been extensively studied for its potential applications in scientific research.
作用機序
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 is a broad-spectrum protein kinase inhibitor that targets multiple protein kinases including protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and cyclin-dependent kinase (CDK). It binds to the ATP-binding site of these kinases and prevents their activation, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a variety of biochemical and physiological effects on cells. It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in cancer cells. It can also modulate immune cell function and has been shown to have anti-inflammatory effects. In addition, this compound 31-8220 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the advantages of 3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 is its broad-spectrum activity, which allows it to target multiple protein kinases simultaneously. This makes it a useful tool for studying complex cellular processes that involve multiple signaling pathways. However, this broad-spectrum activity can also be a limitation, as it can make it difficult to determine which specific kinase is responsible for a given effect. In addition, this compound 31-8220 can have off-target effects on other enzymes and proteins, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220. One area of interest is its potential applications in cancer therapy. This compound 31-8220 has been shown to have anti-tumor effects in vitro and in vivo, and further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential applications in neurodegenerative disorders. This compound 31-8220 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential therapeutic value in humans. Finally, there is interest in developing more selective protein kinase inhibitors that target specific kinases, which may have fewer off-target effects and be more useful for studying specific cellular processes.
合成法
The synthesis of 3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 involves the reaction of 2-chlorobenzoyl chloride with aniline in the presence of a base, followed by reaction with phenylhydrazine and cyclization with acetic anhydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
科学的研究の応用
3-anilino-5-(2-chlorophenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one 31-8220 has been widely used in scientific research as a protein kinase inhibitor. Protein kinases are enzymes that play critical roles in cell signaling pathways and are involved in a variety of cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting protein kinases, this compound 31-8220 can modulate these cellular processes and has been used in a variety of research areas including cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O/c23-19-14-8-7-13-18(19)21-15-20(24-16-9-3-1-4-10-16)22(26)25(21)17-11-5-2-6-12-17/h1-15,21,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOWKURKBRAOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)



![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)
![4-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5012023.png)
